An In-depth Technical Guide to Fmoc-Arg(Me,pbf)-OH for Researchers and Drug Development Professionals
An In-depth Technical Guide to Fmoc-Arg(Me,pbf)-OH for Researchers and Drug Development Professionals
Fmoc-N-ω-methyl-N-ω'-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-L-arginine , commonly abbreviated as Fmoc-Arg(Me,pbf)-OH , is a crucial building block in modern peptide chemistry. This specialized amino acid derivative is instrumental for the introduction of monomethylated arginine residues during Fmoc-based solid-phase peptide synthesis (SPPS). The incorporation of methylated arginine into peptide sequences is of significant interest to researchers in drug development and cell biology due to the critical role of arginine methylation in regulating protein function and cellular signaling pathways.
This technical guide provides a comprehensive overview of the structure, properties, and applications of Fmoc-Arg(Me,pbf)-OH, complete with detailed experimental protocols and visualizations to aid in its effective utilization in the laboratory.
The Structure of Fmoc-Arg(Me,pbf)-OH
Fmoc-Arg(Me,pbf)-OH is a multi-component molecule meticulously designed for seamless integration into Fmoc-SPPS workflows. Its structure can be deconstructed into three key moieties:
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The Arginine Core with N-ω-methylation: At its heart is the amino acid L-arginine, which has been modified with a methyl group on one of the terminal nitrogen atoms of its guanidino side chain.
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The Fmoc (9-fluorenylmethyloxycarbonyl) Group: This base-labile protecting group safeguards the α-amino group of the arginine. It remains stable throughout the coupling reactions and is selectively removed under mild basic conditions, typically with a piperidine solution, to allow for the elongation of the peptide chain.
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The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) Group: This acid-labile protecting group shields the reactive guanidino side chain of the methylated arginine. The bulky Pbf group effectively prevents unwanted side reactions during peptide synthesis. It is stable to the basic conditions used for Fmoc removal and is typically cleaved during the final step of peptide synthesis using a strong acid cocktail, most commonly containing trifluoroacetic acid (TFA).
Physicochemical Properties
A summary of the key quantitative data for Fmoc-Arg(Me,pbf)-OH is presented in the table below. This information is essential for accurate reagent preparation and for understanding its behavior in chemical reactions.
| Property | Value |
| CAS Number | 1135616-49-7 |
| Molecular Formula | C₃₅H₄₂N₄O₇S |
| Molecular Weight | 662.80 g/mol |
| Appearance | White to off-white powder |
| Purity (HPLC) | ≥95.0%[1] |
| Solubility | Clearly soluble at a concentration of 1 mmole in 2 ml of DMF (N,N-dimethylformamide).[1] Also soluble in DMSO (dimethyl sulfoxide). |
| Storage Temperature | 15-25°C[1] |
| Predicted pKa | 3.80 ± 0.21 |
| Optical Rotation | For the related compound Fmoc-α-Me-L-Arg(Pbf)-OH: [α]₂₀/D = +9 ±1° (c=1 in CHCl₃)[2] |
| Melting Point | For the non-methylated analog Fmoc-Arg(Pbf)-OH: 132°C[3][4] |
Experimental Protocols
The incorporation of Fmoc-Arg(Me,pbf)-OH into a growing peptide chain follows standard Fmoc-SPPS procedures. Below are detailed methodologies for the key steps.
Materials and Reagents
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Fmoc-Arg(Me,pbf)-OH
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Resin (e.g., Rink Amide, Wang) pre-loaded with the C-terminal amino acid
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N,N-Dimethylformamide (DMF), peptide synthesis grade
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Dichloromethane (DCM), peptide synthesis grade
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Piperidine, 20% (v/v) in DMF for Fmoc deprotection
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Coupling reagents:
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HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
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N,N-Diisopropylethylamine (DIPEA)
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Washing solvents: DMF, DCM, Isopropanol
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Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
Experimental Workflow: Incorporation of Fmoc-Arg(Me,pbf)-OH in SPPS
Detailed Methodologies
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Resin Swelling: The solid support (resin) is swelled in DMF for 30-60 minutes in a reaction vessel.
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Fmoc Deprotection: The Fmoc protecting group from the resin-bound amino acid is removed by treating it with a 20% piperidine solution in DMF for 5-10 minutes. The process is repeated once.
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Washing: The resin is thoroughly washed with DMF, followed by DCM, and then DMF again to remove residual piperidine and byproducts.
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Coupling of Fmoc-Arg(Me,pbf)-OH:
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In a separate vial, dissolve 3-4 equivalents of Fmoc-Arg(Me,pbf)-OH and 3-4 equivalents of HBTU (or HATU) in DMF.
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Add 6-8 equivalents of DIPEA to the solution. The solution will typically change color, indicating activation.
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Allow the pre-activation to proceed for 2-5 minutes.
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Add the activated amino acid solution to the deprotected resin.
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The coupling reaction is allowed to proceed for 1-2 hours at room temperature with agitation. Monitoring the reaction completion can be performed using a Kaiser test.
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Post-Coupling Wash: After the coupling is complete, the resin is washed extensively with DMF, DCM, and DMF to remove excess reagents and byproducts.
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Chain Elongation: The cycle of deprotection, washing, and coupling is repeated for each subsequent amino acid in the peptide sequence.
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Final Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups (including the Pbf group on the methylated arginine) are removed simultaneously. This is achieved by treating the peptidyl-resin with a cleavage cocktail, typically TFA/TIS/water (95:2.5:2.5, v/v/v), for 2-4 hours at room temperature.
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Peptide Precipitation and Purification: The cleaved peptide is precipitated from the TFA solution using cold diethyl ether. The crude peptide is then collected by centrifugation, washed with cold ether, and can be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Biological Significance of Arginine Methylation
The use of Fmoc-Arg(Me,pbf)-OH is driven by the profound biological importance of protein arginine methylation. This post-translational modification is catalyzed by a family of enzymes known as Protein Arginine Methyltransferases (PRMTs). Arginine methylation plays a pivotal role in a myriad of cellular processes, including:
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Transcriptional Regulation: Methylation of histones, particularly at arginine residues, can influence chromatin structure and gene expression.
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Signal Transduction: The methylation of signaling proteins can modulate their activity and interactions with downstream effectors.
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RNA Processing: Arginine methylation of RNA-binding proteins can affect RNA splicing, transport, and translation.
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DNA Damage Repair: Several proteins involved in the DNA damage response are regulated by arginine methylation.
Given its widespread involvement in cellular homeostasis, dysregulation of arginine methylation has been implicated in various diseases, including cancer and cardiovascular disorders. The ability to synthesize peptides containing monomethylated arginine residues using Fmoc-Arg(Me,pbf)-OH provides researchers with invaluable tools to probe the functional consequences of this modification and to develop novel therapeutic peptides.
